(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Catalog No.
S829145
CAS No.
288617-75-4
M.F
C26H31NO4
M. Wt
421,53 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-75-4

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Molecular Formula

C26H31NO4

Molecular Weight

421,53 g/mole

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m0/s1

InChI Key

MADFVGMQNXRFAF-SANMLTNESA-N

SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

288617-75-4;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid;(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-9-decenoicacid;Fmoc-2-(7'-octenyl)alanine;SCHEMBL15667695;MolPort-023-223-389;ZINC36914706;AKOS015918397;(S)-N-Fmoc-2-(7'-octenyl)alanine;CF-1385;DS-3079;AJ-93446;AK108353;AM007332;AN-29052;FT-0655469;ST51055709;I14-7727;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoicacid;(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-9-decenoicacid;(2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLDEC-9-ENOICACID

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Application in Peptide Synthesis

Specific Scientific Field: The compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is used in the Fmoc solid-phase peptide synthesis method . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Thorough Summary of the Results or Outcomes Obtained: The Fmoc amino acid azides synthesized using this method are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Application in Capillary Electrophoresis

Specific Scientific Field: The compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .

Comprehensive and Detailed Summary of the Application: “(S)-N-Fmoc-2-(7’-octenyl)alanine” is used in capillary electrophoresis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a complex organic compound characterized by its unique structural features, including a fluorenyl group and a methoxycarbonyl moiety. This compound belongs to the family of amino acids and is notable for its potential applications in medicinal chemistry and biochemistry. The presence of the fluorenyl group is particularly significant, as it contributes to the compound's stability and may influence its biological activity.

The molecular formula of this compound is C₁₈H₃₁NO₃, indicating that it consists of carbon, hydrogen, nitrogen, and oxygen atoms. The specific stereochemistry at the second carbon atom (S configuration) plays a crucial role in determining the compound's interactions with biological systems.

  • Potential for skin and eye irritation [].
  • Use of appropriate personal protective equipment (PPE) like gloves and goggles when handling.

The chemical reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid can be analyzed through various types of reactions:

  • Hydrolysis: Under acidic or basic conditions, the methoxycarbonyl group can undergo hydrolysis, leading to the formation of the corresponding amino acid.
  • Amidation: The amino group can participate in amidation reactions with various carboxylic acids, forming peptide bonds.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which may be useful in drug formulation.

These reactions are facilitated by specific enzymes in biological systems, illustrating the compound's potential as a substrate for enzymatic transformations

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has been studied using computer-aided prediction methods. These studies suggest that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Potential effectiveness against bacterial strains.
  • Anticancer Properties: Preliminary studies indicate possible cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The prediction of biological activities is based on structure-activity relationship models that correlate molecular structure with observed biological effects .

Several synthetic routes have been developed to produce (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid:

  • Starting Materials: The synthesis typically begins with commercially available fluorenyl derivatives and amino acids.
  • Protecting Groups: The methoxycarbonyl group serves as a protecting group for the amino functionality during various reaction steps.
  • Coupling Reactions: Peptide coupling methods are employed to link the fluorenyl moiety with the amino acid backbone.
  • Purification: Final purification is often achieved through chromatographic techniques to isolate the desired stereoisomer .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid has several potential applications:

  • Drug Development: Its unique structure makes it a candidate for developing novel pharmaceuticals targeting specific biological pathways.
  • Biochemical Research: Useful as a biochemical probe to study enzyme mechanisms and protein interactions.
  • Synthetic Biology: May serve as a building block in the synthesis of more complex biomolecules or peptides.

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action.
  • Receptor Interaction: Studies assess its potential to bind to receptors involved in signaling pathways relevant to diseases such as cancer or infection .
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can inform its therapeutic potential and safety profile .

Similar compounds include various derivatives of amino acids and fluorenyl-containing structures. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
1. 9-FluorenylmethanolContains a fluorenyl groupSimpler structure, lacks amino acid functionality
2. Fmoc-Amino AcidsFluorenylmethoxycarbonyl protecting groupCommonly used in peptide synthesis
3. 2-Methyldecanoic AcidAliphatic chain similar to decenoic acidLacks aromatic character

These compounds share structural similarities but differ significantly in their functional groups and biological activities, highlighting the uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid in terms of both structure and potential applications.

XLogP3

6.3

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Dates

Modify: 2023-08-15

Explore Compound Types